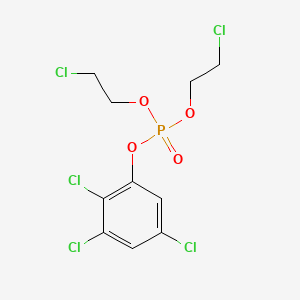
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester is a chemical compound with the molecular formula C10H11Cl5O4P. This compound is known for its unique structure, which includes both phosphoric acid and chlorinated phenyl groups. It is used in various industrial and scientific applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester typically involves the reaction of 2-chloroethanol with phosphorus oxychloride, followed by the introduction of 2,3,5-trichlorophenol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states.
Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phenyl esters.
Scientific Research Applications
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The chlorinated phenyl group plays a crucial role in its activity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, bis(2-chloroethyl) 2,3-dichlorophenyl ester
- Phosphoric acid, bis(2-chloroethyl) 2,4,6-trichlorophenyl ester
- Phosphoric acid, bis(2-chloroethyl) 2,3-dibromophenyl ester
Uniqueness
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This structural feature imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various applications.
Properties
CAS No. |
5266-15-9 |
|---|---|
Molecular Formula |
C10H10Cl5O4P |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
bis(2-chloroethyl) (2,3,5-trichlorophenyl) phosphate |
InChI |
InChI=1S/C10H10Cl5O4P/c11-1-3-17-20(16,18-4-2-12)19-9-6-7(13)5-8(14)10(9)15/h5-6H,1-4H2 |
InChI Key |
ZTMBVDRWGOKENW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OP(=O)(OCCCl)OCCCl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















